Technical Whitepaper: 3-Chloro-4-methylaniline Hydrochloride (DRC-1339)
Technical Whitepaper: 3-Chloro-4-methylaniline Hydrochloride (DRC-1339)
[1][2]
Executive Summary & Historical Genesis[1][2]
3-chloro-4-methylaniline hydrochloride , historically codified as DRC-1339 and commercially known as Starlicide , represents a landmark in target-specific pesticide chemistry.[1] Unlike broad-spectrum organophosphates or carbamates that function via cholinesterase inhibition, DRC-1339 utilizes a unique metabolic activation pathway that renders it highly toxic to specific avian species (starlings, gulls, corvids) while remaining relatively benign to mammals and predatory raptors.
The Denver Screening Program (1960s)
The discovery of DRC-1339 was not serendipitous but the result of a rigorous systematic screening program conducted by the U.S. Fish and Wildlife Service at the Denver Wildlife Research Center (DWRC) in the early 1960s.[1]
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The Objective: Identify a compound that was lethal to pest birds (specifically European starlings, Sturnus vulgaris) but possessed a wide safety margin for non-target species and humans.[1][2]
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The Process: Over 400 chemical candidates were synthesized and evaluated.[1]
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The Breakthrough: The 1,339th compound tested—3-chloro-p-toluidine hydrochloride—exhibited a unique "slow-kill" profile.[1] This latency (1–3 days) was critical to preventing "bait shyness," a behavioral adaptation where intelligent flocking birds associate immediate sickness with a specific food source.
The compound was first registered in 1967 by Ralston Purina under the trade name Starlicide.[1] Today, it remains the only toxicant registered by the U.S. EPA specifically for the control of nuisance birds, managed strictly by the USDA-APHIS Wildlife Services program [1].
Chemical Architecture & Synthesis[1]
Structural Identity[1][2]
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IUPAC Name: 3-chloro-4-methylaniline hydrochloride[1][2][3][4][5]
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Common Synonyms: 3-chloro-p-toluidine hydrochloride, CPTH[1]
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Molecular Formula: C₇H₈ClN[1] · HCl
Synthetic Protocol and Regioselectivity
A critical challenge in the synthesis of DRC-1339 is achieving the correct regiochemistry.[1] Direct chlorination of p-toluidine (4-methylaniline) is not viable for high-purity production because the amino group is a strong ortho, para-director.[1] This typically yields the 2-chloro isomer (2-chloro-4-methylaniline) rather than the desired 3-chloro isomer.[1]
To circumvent this, the industrial synthesis utilizes a nitro-precursor pathway, ensuring the chlorine atom is positioned meta to the amine (which is formed later) and ortho to the methyl group.
Validated Synthesis Workflow
The preferred route proceeds via the reduction of 2-chloro-4-nitrotoluene .[1][6]
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Precursor Selection: Start with 2-chloro-4-nitrotoluene.[1][7] In this molecule, the nitro group directs incoming electrophiles to the meta position, but the synthesis relies on the pre-existing chlorine placement.
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Reduction (Chemoselective): The nitro group (-NO₂) is reduced to an amine (-NH₂) using iron powder in acidic media (Bechamp reduction) or catalytic hydrogenation (H₂/Pd-C).[1]
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Salt Formation: The resulting free base (3-chloro-4-methylaniline) is treated with hydrochloric acid to form the stable, water-soluble hydrochloride salt.[1]
Figure 1: Industrial synthesis pathway for DRC-1339 via nitro-reduction, avoiding the regioselectivity issues of direct aniline chlorination.[1][6]
Pharmacodynamics & Mechanism of Action[2]
The selectivity of DRC-1339 relies on differential metabolic pathways between avian and mammalian renal systems.[1]
Avian Mechanism: Nephrotic Necrosis
In sensitive species (starlings, blackbirds), the compound acts as a nephrotoxin.[1]
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Bioactivation: Upon ingestion, the parent compound is absorbed and metabolized in the liver (likely via cytochrome P450) into a reactive intermediate.[1]
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Renal Accumulation: This metabolite is actively transported into the kidney tubules.[1]
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Pathology: It causes irreversible proximal tubular necrosis .[1] The damage destroys the kidney's ability to excrete uric acid.[1][8]
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Terminal Event: The bird dies from uremic poisoning (accumulation of uric acid in the blood) and visceral gout.[1] This process is gradual, taking 24 to 72 hours, resulting in a non-violent death often occurring at the roosting site rather than the bait site [2].
Mammalian Mechanism: CNS Depression
Mammals (and non-sensitive birds like raptors) process the chemical differently.[1][9] They generally possess higher levels of detoxifying enzymes or lack the specific renal transport mechanism for the toxic metabolite.[1]
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High Dose Effect: In mammals, death only occurs at massive doses and is caused by Central Nervous System (CNS) depression , leading to cardiac or respiratory arrest.[1][8] This is a completely distinct mode of action from the avian mechanism [3].[1]
Figure 2: Differential Mechanism of Action (MOA) showing the divergence between sensitive avian species (nephrotoxicity) and non-sensitive mammals (CNS depression).[1]
Toxicology & Safety Profile
The "safety margin" of DRC-1339 is defined by the massive differential in LD50 (Lethal Dose, 50%) values between target pests and non-target wildlife.[1]
Comparative Toxicity Data
The following data highlights why DRC-1339 is considered safe for use in areas where raptors or scavengers might be present. The risk of secondary poisoning is negligible because the compound is rapidly metabolized and does not bioaccumulate in the target bird's tissue [4].[8][9]
| Species Group | Representative Species | LD50 (mg/kg) | Sensitivity Classification |
| Target Pests | European Starling | 3.8 - 4.2 | Highly Sensitive |
| Red-winged Blackbird | 1.8 - 3.2 | Highly Sensitive | |
| American Crow | 1.8 | Highly Sensitive | |
| Raptors | Cooper's Hawk | 320 - 1000 | Non-Sensitive |
| Red-tailed Hawk | > 320 | Non-Sensitive | |
| Exception: Owls | ~ 5.0 | Sensitive | |
| Mammals | Rat (Rattus norvegicus) | 1170 - 1770 | Non-Sensitive |
| Human (Estimated) | > 1000 | Non-Sensitive |
Environmental Fate[1][6][11]
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Soil degradation: Rapid.[1][10] Half-life is approximately 2 days under aerobic conditions.[1]
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Aquatic: Hazardous to aquatic invertebrates; application near water bodies is strictly regulated.[1][11]
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Secondary Hazards: Scavengers (cats, owls, hawks) consuming carcasses of poisoned birds are generally at low risk due to the rapid depletion of the parent compound in the host before death, although owls show unique sensitivity [5].[1]
References
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USDA APHIS. (2019).[1] DRC-1339 (Starlicide) Environmental Assessment. United States Department of Agriculture.[1][5][8] [Link]
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Eisemann, J. D., et al. (2003).[1][3][5] DRC-1339: A review of its efficacy and safety. USDA National Wildlife Research Center - Staff Publications. [Link][1]
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DeCino, T. J., Cunningham, D. J., & Schafer, E. W. (1966). Toxicity of DRC-1339 to Starlings. The Journal of Wildlife Management.[1] [Link]
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U.S. EPA. (1995).[1] R.E.D. FACTS: Starlicide (3-chloro-p-toluidine hydrochloride).[1][5][12] Environmental Protection Agency.[1][2][3][4][5][8][12] [Link]
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Johnston, J. J., et al. (1999).[1] Metabolism and excretion of the avicide DRC-1339 in the starling. USDA National Wildlife Research Center.[1] [Link][1]
Sources
- 1. CN102701996A - A method for preparing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. "ACUTE AND CHRONIC TOXICITY OF COMPOUND DRC-1339 (3-CHLORO-4-METHYLANIL" by John D. Eisemann, Patricia A. Pipas et al. [digitalcommons.unl.edu]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 7. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. canadianbirdstrike.ca [canadianbirdstrike.ca]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
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